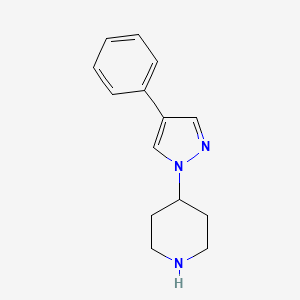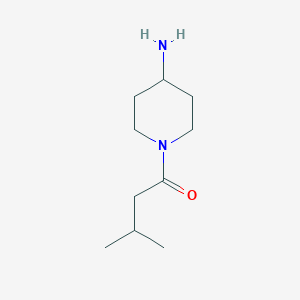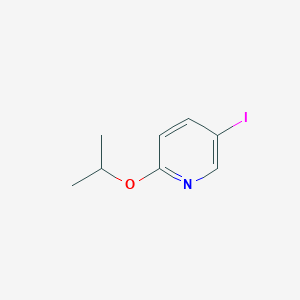
4-(2-Methylphenyl)Oxane-4-Carbaldehyde
Descripción general
Descripción
4-(2-Methylphenyl)Oxane-4-Carbaldehyde is a chemical compound that belongs to the family of aldehydes. It is also known as 2-methyl-4-(4-formylphenyl)tetrahydrofuran. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Compounds related to "4-(2-Methylphenyl)Oxane-4-Carbaldehyde" are employed in diverse synthetic strategies, including the formation of complex molecular structures. For instance, 4-oxoazetidine-2-carbaldehydes, with similar reactive aldehyde groups, serve as dual-purpose intermediates, acting both as protected α-amino aldehydes and masked β-amino acids. Their bifunctional nature facilitates a wide range of synthetic applications, enabling the preparation of biologically relevant molecules like α-amino acids, β-amino acids, and complex natural products through diastereoselective processes (Alcaide & Almendros, 2002).
Photophysical Properties and Materials Science
Certain derivatives, such as 4H-thieno[3,2-c]chromene-2-carbaldehydes, exhibit interesting photophysical properties, making them candidates for applications in materials science, such as covert marking pigments. The synthesis and investigation of these compounds highlight their potential in creating materials with unique optical characteristics. These materials can undergo photochemical reactions to form compounds with desirable optical properties, suitable for security and labeling applications (Ulyankin et al., 2021).
Green Chemistry and Catalysis
The field of green chemistry also benefits from the use of such compounds, exemplified by studies on Knoevenagel condensation reactions in ionic liquids. These studies demonstrate the efficiency and environmental benefits of using less toxic solvents and catalysts in chemical synthesis, contributing to the development of more sustainable industrial processes. The condensation of aromatic aldehydes, including structures related to "4-(2-Methylphenyl)Oxane-4-Carbaldehyde," with other reactants in ionic liquids showcases the potential for high-yield, eco-friendly synthesis (Hangarge et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methylphenyl)oxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMPSEDATHMTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)Oxane-4-Carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



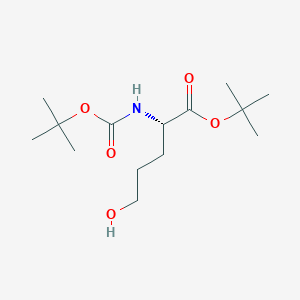
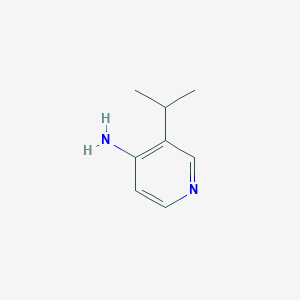
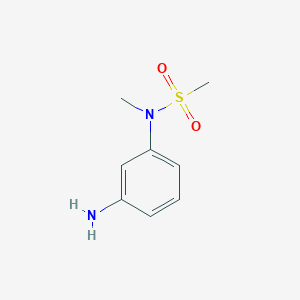


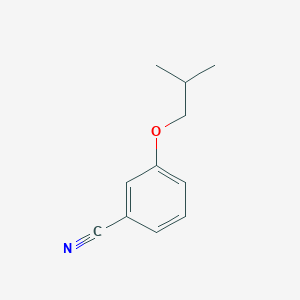
![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)

